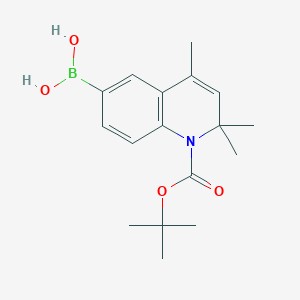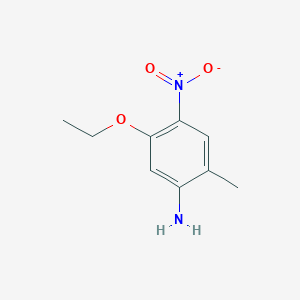![molecular formula C11H12FN B3048765 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 1810070-22-4](/img/structure/B3048765.png)
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine
Overview
Description
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine is a chemical compound with the molecular formula C11H12FN . It is a derivative of bicyclo[1.1.1]pentane (BCP), a motif that has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Synthesis Analysis
The synthesis of BCP derivatives like 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine has been a subject of extensive research. Over the past three decades, multiple synthetic approaches have been reported for the construction of the BCP framework . In particular, carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine is characterized by a bicyclo[1.1.1]pentane core with a fluorophenyl group attached . The BCP core adds three-dimensional character and saturation to the compound .Chemical Reactions Analysis
The chemical reactions involving 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine are largely centered around its BCP core. Functionalization of the tertiary bridgehead positions of BCP derivatives is well-documented, but functionalization of the three concyclic secondary bridge positions remains underdeveloped .Physical And Chemical Properties Analysis
The physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes, a group that includes 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine, have been studied . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .Scientific Research Applications
Medicinal Chemistry and Drug Development
The synthesis and study of 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine have led to exciting discoveries. Notably, the core structure of this compound has been incorporated into the anti-inflammatory drug Flurbiprofen as a replacement for the fluorophenyl ring . Researchers continue to explore its pharmacological properties, potential targets, and therapeutic applications.
Bioisosteric Motifs in Drug Design
The bicyclo[1.1.1]pentane moiety serves as a valuable bioisosteric motif in medicinal chemistry. By replacing existing functional groups with this scaffold, researchers aim to enhance drug properties, such as metabolic stability, receptor binding, and lipophilicity . The compound’s rigid structure contributes to its bioisosteric potential.
Future Directions
The future of BCP derivatives like 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine lies in further exploration of their potential in drug discovery and development . There is a need for more research into the functionalization of the bridge positions of BCP derivatives , as well as a deeper understanding of their physico-chemical properties .
properties
IUPAC Name |
3-(4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10/h1-4H,5-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCLUMAGTSFHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901235217 | |
| Record name | Bicyclo[1.1.1]pentan-1-amine, 3-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine | |
CAS RN |
1810070-22-4 | |
| Record name | Bicyclo[1.1.1]pentan-1-amine, 3-(4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810070-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[1.1.1]pentan-1-amine, 3-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4'-(5-Methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3048695.png)







